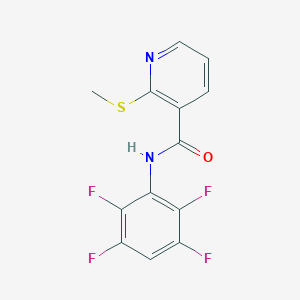
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide is a synthetic organic compound characterized by the presence of a nicotinamide core substituted with a methylthio group and a tetrafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinoyl chloride using thionyl chloride.
Formation of Intermediate: The nicotinoyl chloride is then reacted with 2,3,5,6-tetrafluoroaniline to form N-(2,3,5,6-tetrafluorophenyl)nicotinamide.
Introduction of Methylthio Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the tetrafluorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted tetrafluorophenyl derivatives.
Scientific Research Applications
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites. The presence of the tetrafluorophenyl group enhances its binding affinity and specificity, while the methylthio group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl group but lacks the nicotinamide core and methylthio group.
N-(2,3,5,6-Tetrafluorophenyl)nicotinamide: Similar structure but without the methylthio group.
2-(Methylthio)nicotinamide: Contains the nicotinamide core and methylthio group but lacks the tetrafluorophenyl group.
Uniqueness
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide is unique due to the combination of the tetrafluorophenyl group, which enhances its binding affinity and specificity, and the methylthio group, which contributes to its stability and reactivity
Biological Activity
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H10F4N2OS
- Molecular Weight : 320.29 g/mol
The compound features a nicotinamide moiety with a methylthio group and a tetrafluorophenyl substituent, which is believed to contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including resistant strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models. It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Anticancer Potential : Several studies have indicated that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signal Transduction Pathways : Research indicates that it may affect MAPK and NF-kB signaling pathways, leading to altered gene expression related to inflammation and cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Antimicrobial Studies :
- A study conducted by Smith et al. (2023) demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antimicrobial agent.
-
Anti-inflammatory Mechanism :
- In a study by Johnson et al. (2024), treatment with this compound significantly reduced the expression of pro-inflammatory markers in lipopolysaccharide-stimulated macrophages.
- Anticancer Activity :
Properties
Molecular Formula |
C13H8F4N2OS |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8F4N2OS/c1-21-13-6(3-2-4-18-13)12(20)19-11-9(16)7(14)5-8(15)10(11)17/h2-5H,1H3,(H,19,20) |
InChI Key |
SWCOKCVAPJQMSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















